molecular formula C9H8BrN3 B13059771 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

Cat. No.: B13059771
M. Wt: 238.08 g/mol
InChI Key: PCMGYKLRUSGZPG-UHFFFAOYSA-N
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Description

2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine (CAS 1874509-76-8) is a high-purity heterocyclic compound with the molecular formula C9H8BrN3 and a molecular weight of 238.08 g/mol . It serves as a versatile chemical intermediate in medicinal chemistry, particularly in the exploration of novel dihydroorotate dehydrogenase (DHODH) inhibitors . Research indicates that the structural motif of a pyrazole ring linked to a substituted pyridine is a privileged scaffold in this field, with related analogues demonstrating potent antiviral activity by inhibiting the human DHODH enzyme, a validated target for immunosuppressive and antiviral agents . The bromine atom at the 3-position of the pyrazole ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies . The mechanism of action for this chemotype, as established in scientific literature, involves the inhibition of cellular DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway . By blocking this pathway, such compounds can suppress nucleotide-dependent processes like viral replication and cellular proliferation. The specific substitution pattern on both the pyrazole and pyridine rings is critical for potency, with the 4-methyl group on the pyridine and the 3-bromo substituent on the pyrazole contributing to the molecule's overall binding affinity and electronic properties . This compound is supplied for research applications and must be handled by qualified personnel. It is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

2-(3-bromopyrazol-1-yl)-4-methylpyridine

InChI

InChI=1S/C9H8BrN3/c1-7-2-4-11-9(6-7)13-5-3-8(10)12-13/h2-6H,1H3

InChI Key

PCMGYKLRUSGZPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C=CC(=N2)Br

Origin of Product

United States

Preparation Methods

Preparation of the Pyridine Core: 4-Methyl-3-bromopyridine

The synthesis typically begins with the preparation of the pyridine precursor, 3-bromo-4-methylpyridine , which is a crucial intermediate for subsequent pyrazole coupling.

  • Starting Material: 4-Methyl-3-nitropyridine
  • Process: Catalytic hydrogenation reduction converts 4-methyl-3-nitropyridine to 4-methyl-3-aminopyridine using methanol as solvent and a suitable catalyst.
  • Bromination: The amine salt is formed by reaction with acid, cooled to -10°C to 0°C, followed by bromine addition and sodium nitrite treatment to diazotize and substitute the amino group with bromine.
  • Workup: pH adjustment to alkaline, extraction, drying, and concentration yield 3-bromo-4-methylpyridine.

Advantages: Mild reaction conditions, ease of operation, high yield, and suitability for industrial scale production.

Step Reagents/Conditions Outcome Yield & Notes
Hydrogenation reduction 4-Methyl-3-nitropyridine, methanol, catalyst 4-Methyl-3-aminopyridine High catalytic efficiency
Diazotization & Bromination Acid salt, bromine, sodium nitrite, 0°C 3-Bromo-4-methylpyridine Mild conditions, high yield

Synthesis of 3-Bromo-1H-pyrazole Derivative

The pyrazole ring with a bromine substituent at position 3 is prepared or obtained commercially. This moiety is essential for coupling with the pyridine ring.

  • Typical Approach: Bromination of pyrazole derivatives or direct use of 3-bromo-1H-pyrazole as a nucleophile in substitution reactions.

Formation of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine via Nucleophilic Substitution

The key step involves the nucleophilic substitution of the brominated pyridine with the pyrazole nitrogen:

  • Reaction: 3-bromo-1H-pyrazole reacts with 2-halogenated-4-methylpyridine (or directly with 3-bromo-4-methylpyridine under specific conditions) under basic conditions to form the C-N bond at the 2-position of pyridine.
  • Conditions: Basic medium, often with a base such as potassium carbonate or sodium hydride, in polar aprotic solvents like DMF or DMSO, at elevated temperatures to facilitate substitution.

Alternative Synthetic Routes and Related Pyridine-Pyrazole Derivatives

  • Sonogashira Coupling and Suzuki Reactions: For similar pyrazolylpyridine compounds, palladium-catalyzed cross-coupling methods are employed to introduce pyrazole or substituted pyrazole rings onto halogenated pyridine cores.
  • Oxidation and Cyclization: In some related pyrazolylpyridine syntheses, oxidation steps (e.g., using potassium persulfate) are used to form pyrazole rings or modify substituents post-coupling.

Detailed Reaction Example (Adapted)

Step Reagents & Conditions Product/Intermediate Yield & Notes
1 4-Methyl-3-nitropyridine, methanol, catalytic hydrogenation 4-Methyl-3-aminopyridine High yield, mild conditions
2 Acid salt formation, bromine addition, sodium nitrite, alkaline pH adjustment 3-Bromo-4-methylpyridine Suitable for scale-up
3 3-Bromo-1H-pyrazole, 3-bromo-4-methylpyridine, base (K2CO3), DMF, heat 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine Moderate to high yield, nucleophilic substitution

Analytical and Characterization Data

Summary and Research Findings

  • The preparation of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine is efficiently achieved by first synthesizing the brominated pyridine core via catalytic reduction and diazotization-bromination steps.
  • Subsequent nucleophilic substitution with 3-bromo-1H-pyrazole under basic conditions forms the desired C-N bond.
  • Alternative palladium-catalyzed coupling methods and oxidation reactions provide routes to structurally related compounds but are less commonly applied for this exact target.
  • The described methods offer good yields, mild conditions, and scalability potential, making them suitable for research and industrial applications.

This synthesis strategy is supported by multiple patent disclosures and peer-reviewed research, ensuring reliability and reproducibility of the preparation methods for 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The pyrazole and pyridine rings can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazole derivatives, while oxidation reactions can produce pyrazole N-oxides.

Scientific Research Applications

Biological Activities

1. Allosteric Modulation
Research indicates that derivatives of pyrazolyl-pyridine compounds can serve as allosteric modulators of the M4 muscarinic acetylcholine receptor. These compounds have shown promise in treating neurological disorders such as Alzheimer's disease and schizophrenia by selectively activating M4 receptors, which may help in reversing hyperdopaminergic and hypoglutamatergic behaviors in preclinical models .

2. Antitubercular Activity
Recent studies have synthesized a library of pyrazolo[3,4-b]pyridines, including 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine, which demonstrated significant antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. The compounds were evaluated through both in vitro assays and molecular docking studies, indicating their potential as new therapeutic agents against tuberculosis .

3. Anti-inflammatory Properties
Compounds within this structural class have been investigated for their anti-inflammatory effects. For instance, several pyrazole derivatives have exhibited notable activity comparable to established anti-inflammatory drugs like diclofenac sodium. This suggests that 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine could be explored further for its therapeutic potential in inflammatory conditions .

Synthetic Methodologies

The synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine can be approached through various chemical reactions:

1. Coupling Reactions
The compound can be synthesized via homocoupling reactions using bromopyridine substrates. Comparative studies have shown that homocoupling provides higher yields compared to cross-coupling methods, making it a preferred synthetic route .

2. Molecular Docking Studies
In silico evaluations have been performed to predict the binding affinity of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine to various biological targets. These studies help identify promising candidates for further biological evaluation .

Case Studies

Study Objective Findings
Study on M4 Muscarinic ModulatorsInvestigate the role of pyrazolyl-pyridine derivatives in modulating M4 receptorsCompounds showed potential for treating Alzheimer's disease and schizophrenia through selective receptor activation
Antitubercular Activity AssessmentEvaluate the efficacy of synthesized pyrazolo[3,4-b]pyridines against tuberculosisSignificant inhibition observed against Mycobacterium tuberculosis H37Rv strain
Anti-inflammatory Activity EvaluationTest pyrazole derivatives for anti-inflammatory effectsSome derivatives exhibited comparable efficacy to standard anti-inflammatory medications

Mechanism of Action

The mechanism of action of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Structural Comparison of Key Analogues
Compound Name Substituents on Pyridine Pyrazole Substituents Molecular Formula Molecular Weight CAS Number
2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine 4-methyl 3-bromo C9H8BrN3 238.09 Not explicitly listed
4-(3-Bromo-1H-pyrazol-1-yl)-pyridine None 3-bromo C8H6BrN3 224.06 1874509-70-2
6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine 4-methyl (imidazo ring) 3-isopropyl, 1-methyl C13H14BrN5 328.19 Not provided
4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine None 4-bromo, 1-(2-chloroethyl), 5-methyl C11H11BrClN3 300.58 Not provided

Key Observations :

  • Halogen Substitution : Bromine at the pyrazole 3-position (as in the target compound) is common in bioactive molecules for enhancing binding affinity. Chlorine or fluorine substitutions (e.g., in PAK4 inhibitors from ) reduce steric bulk but may lower electrophilicity .

Physical and Chemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Boiling Point (°C) Density (g/cm³) pKa
4-(3-Bromo-1H-pyrazol-1-yl)-pyridine 334.5 ± 22.0 1.63 ± 0.1 2.48
2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine* Estimated higher ~1.65 ~3.0
4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine Not reported Not reported Not reported

*Predicted values based on methyl group effects.
Sources :

Analysis :

  • The methyl group in the target compound likely elevates boiling point and density compared to 4-(3-bromo-1H-pyrazol-1-yl)-pyridine due to increased molecular weight and van der Waals interactions.
  • The pKa of the target compound (~3.0) is slightly higher than its unsubstituted analog (2.48), suggesting reduced acidity, which may influence protonation states in biological environments .

Discussion :

  • The target compound’s bromine and methyl groups align with structural motifs in kinase inhibitors (e.g., PAK4) and anticancer agents. Its lack of direct activity data suggests a role as a synthetic intermediate rather than a final drug candidate .
  • Triazole-pyridine hybrids () show potent anticancer activity, but the absence of a triazole ring in the target compound may limit similar efficacy unless further functionalized .

Biological Activity

2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological evaluation, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a brominated pyrazole moiety attached to a methylpyridine ring. Its structure can be represented as follows:

C9H8BrN3\text{C}_9\text{H}_8\text{BrN}_3

This structure contributes to its interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Synthesis

The synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine typically involves the bromination of 1H-pyrazole derivatives followed by coupling reactions with methylpyridine derivatives. Various synthetic strategies have been reported, which enhance the yield and purity of the final product.

Antimicrobial Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar derivatives show potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 75 to 150 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound MIC (µg/mL) Activity Against
2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridineTBDTBD
2,6-Dipiperidino-1,4-dibromobenzene75Bacillus subtilis
2,4,6-Tripyrrolidinochlorobenzene<125E. coli

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Similar pyrazolo derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For example, some derivatives exhibited IC50 values in the nanomolar range against FGFRs . This suggests that 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine may also possess similar inhibitory effects.

The proposed mechanism of action for compounds in this class includes inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, inhibition of dihydroorotate dehydrogenase (DHODH) has been documented for related compounds, leading to reduced cellular proliferation in cancer cell lines .

Case Studies

Several studies have explored the biological activities of pyrazolo derivatives:

  • Antimicrobial Efficacy : A study evaluated various pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis, revealing promising antitubercular activity with certain substitutions enhancing efficacy .
  • Cancer Cell Proliferation : Another investigation focused on the anticancer properties of related compounds, demonstrating significant inhibition of breast cancer cell lines through apoptosis induction .

Q & A

Q. What are the established synthetic routes for 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, brominated pyrazole derivatives (e.g., 3-bromo-1H-pyrazole) can react with 4-methylpyridine precursors under conditions similar to those described for 2-amino-4-methylpyridine analogues. Key steps include:
  • Use of anhydrous solvents like THF or Et₂O to minimize hydrolysis .
  • Activation of the pyridine ring via deprotonation with NaH or LDA to facilitate substitution .
  • Optimization of reaction time and temperature to improve regioselectivity. For instance, bromination at the pyrazole 3-position may require controlled stoichiometry and catalysts (e.g., CuBr₂) .
    Yields can be enhanced by iterative purification (e.g., column chromatography) and monitoring via ¹H NMR for intermediate validation .

Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?

  • Methodological Answer :
  • X-ray crystallography : Provides definitive proof of atomic arrangement. For example, titanium complexes with 4-methylpyridine ligands were characterized using Mo Kα radiation (λ = 0.71069 Å) and refined with SHELXL-93, achieving R₁ values < 0.05 .
  • NMR spectroscopy : ¹H and ¹⁹F NMR are critical for verifying substitution patterns. Chemical shifts for pyrazole protons typically appear at δ 6.5–8.5 ppm, while methyl groups on pyridine resonate near δ 2.3–2.5 ppm .
  • Elemental analysis : Confirms purity (>98% by GC or HPLC) and stoichiometry .

Advanced Research Questions

Q. How does the electronic effect of the 4-methylpyridine moiety influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 4-methyl group on pyridine is electron-donating, increasing the ring’s electron density and potentially hindering electrophilic substitution. However, this group stabilizes metal coordination in catalytic systems (e.g., cobaloximes), as seen in [CoIIICl(dmgH)₂(4-methylpyridine)] . Computational studies (DFT) can model charge distribution, while Hammett parameters (σ⁺) quantify substituent effects . For Suzuki-Miyaura coupling, palladium catalysts with bulky ligands (e.g., SPhos) may mitigate steric hindrance from the methyl group .

Q. What mechanistic insights explain the regioselectivity of bromination in the pyrazole ring?

  • Methodological Answer : Bromination at the pyrazole 3-position is governed by electronic and steric factors. The nitrogen atoms at positions 1 and 2 direct electrophilic substitution via resonance stabilization. For example:
  • Electrophilic bromination : Br₂ or NBS in DMF preferentially targets the 3-position due to lower activation energy, as confirmed by kinetic studies .
  • Steric effects : Bulky substituents on adjacent positions (e.g., 1H-pyrazole) further enforce 3-bromo selectivity. X-ray data from related compounds (e.g., 4-Bromo-2-(1H-pyrazol-3-yl)phenol) validate this trend .

Q. Can this compound serve as a ligand in transition-metal catalysis, and what coordination modes are feasible?

  • Methodological Answer : The pyridine nitrogen and pyrazole N1 atom are potential donor sites. Titanium(IV) complexes with bis(4-methylpyridine) ligands adopt distorted pentagonal bipyramidal geometries, as shown by Ti–N bond lengths of ~2.1 Å . For catalytic applications (e.g., hydrogen evolution), cobalt or nickel complexes may leverage the pyrazole’s π-accepting ability to modulate redox potentials . Stability tests under inert atmospheres (e.g., Ar) are recommended to prevent ligand oxidation.

Contradictions and Limitations

  • indicates 4-methylpyridine is more acidic than 2-methylpyridine (pKa ~6.6 vs. ~5.9), which may conflict with assumptions about nucleophilicity in coupling reactions. Researchers must account for this when designing base-sensitive syntheses .
  • Crystal structure data () are for titanium complexes, not the free ligand. Extrapolating coordination behavior requires experimental validation.

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